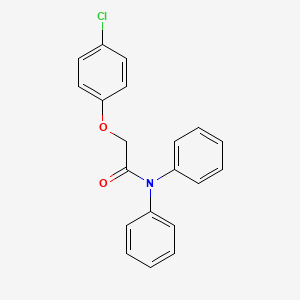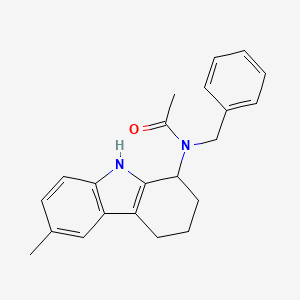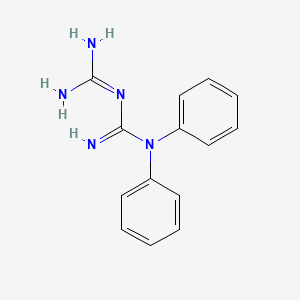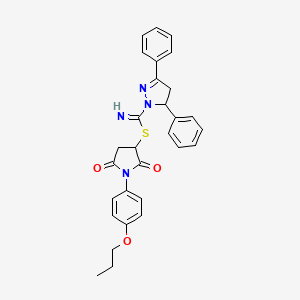![molecular formula C22H18BrN B5003088 4-(4-bromophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5003088.png)
4-(4-bromophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-bromophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline” is an atypical agonist of α7-nAChR . It binds to the receptor in an intrasubunit cavity and activates the channel via a mechanism that is distinct from conventional agonists .
Synthesis Analysis
The synthesis of this compound involves the use of cyclopentadiene, 4–bromobenzaldehyde, 4-aminosulfonamide, and indium trichloride in acetonitrile . The process is expedited using microwave-assisted synthesis .
Molecular Structure Analysis
The empirical formula of this compound is C18H17BrN2O2S . The molecular weight is 405.31 . The structure contains a bromophenyl group attached to a cyclopenta[c]quinoline core .
Physical and Chemical Properties Analysis
The compound is a white to beige powder . It is soluble in DMSO at 20 mg/mL . It should be stored at -20°C .
Mécanisme D'action
This compound is an atypical agonist of α7-nAChR . It binds to the receptor in an intrasubunit cavity and activates the channel via a mechanism that is distinct from conventional agonists . Maximal activation of α7-nAChR by this compound is eight-fold greater than activation by a maximum dose of acetylcholine (Ach), and it can potentiate an EC10 concentration of Ach to invoke a response that is 540-fold higher than the maximal dose of Ach alone .
Propriétés
IUPAC Name |
12-(4-bromophenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN/c23-16-11-8-15(9-12-16)22-19-7-3-6-18(19)21-17-5-2-1-4-14(17)10-13-20(21)24-22/h1-6,8-13,18-19,22,24H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQSTBRRGMJSAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(THIOPHENE-2-AMIDO)BENZAMIDO]BENZOIC ACID](/img/structure/B5003013.png)

![2,2-dimethyl-N-[1-(1'-propyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5003029.png)
![5-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5003049.png)
![N-(4-{[1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5003056.png)
![Phenyl 2-[(4-methoxyphenyl)sulfonyl-methylamino]acetate](/img/structure/B5003063.png)
![N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B5003077.png)
![4-(2-chloro-5-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5003080.png)

![3-[[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]methyl]-6-chlorochromen-4-one](/img/structure/B5003107.png)

